2-O-(beta-D-glucosyl)glycerol, also known as Lilioside B or 2-hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside, is a naturally occurring glucosylglycerol. It is a molecule formed by a β-D-glucose unit linked to a glycerol molecule at the second carbon position through a glycosidic bond [, ]. Research has identified it as a metabolite in Arabidopsis thaliana (thale cress) and Brassica napus (canola) []. Additionally, studies have found it to be present in human blood serum [].
The specific function of 2-O-(beta-D-glucosyl)glycerol in plants remains under investigation. However, its presence as a metabolite suggests a potential role in various cellular processes. Some researchers hypothesize it may act as a signaling molecule or play a part in plant defense mechanisms [].
Studies have explored the enzymatic interactions involving 2-O-(beta-D-glucosyl)glycerol. One research area focuses on enzymes like 2-O-α-D-glucosylglycerol phosphorylase, which can utilize 2-O-(beta-D-glucosyl)glycerol as a substrate []. This enzyme activity suggests a potential role for 2-O-(beta-D-glucosyl)glycerol in cellular sugar metabolism, although further research is needed to fully elucidate this pathway [].
2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol compound characterized by the attachment of a beta-D-glucosyl residue at the second carbon position of glycerol through a glycosidic bond. Its chemical formula is C₉H₁₈O₈, and it is classified as a natural osmolyte, which plays a significant role in cellular osmoregulation and stabilization of proteins under stress conditions .
The primary reactions involving 2-O-(beta-D-glucosyl)glycerol include:
2-O-(beta-D-glucosyl)glycerol exhibits several biological activities, including:
Various methods for synthesizing 2-O-(beta-D-glucosyl)glycerol include:
2-O-(beta-D-glucosyl)glycerol has various applications across different fields:
Research on interaction studies has revealed that 2-O-(beta-D-glucosyl)glycerol interacts with various biomolecules, influencing their stability and activity. Its role in modulating protein folding and preventing aggregation under stress conditions has been particularly noted. Studies have also indicated its capacity to enhance the solubility of poorly soluble compounds, making it a valuable additive in pharmaceutical formulations .
Several compounds share structural or functional similarities with 2-O-(beta-D-glucosyl)glycerol. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
2-O-alpha-D-glucosylglycerol | Similar structure with an alpha linkage | Exhibits different enzymatic activity compared to beta form |
3-O-beta-D-glucosylglycerol | Glucosyl residue at the third carbon position | Different biological activities related to cell signaling |
D-allulose | A rare sugar with unique metabolic pathways | Known for its low-calorie properties |
2-O-alpha-D-glucosyl-d-glycerate | Contains d-glycerate instead of glycerol | Used in specific biocatalytic processes |
The uniqueness of 2-O-(beta-D-glucosyl)glycerol lies in its specific beta linkage and its role as a natural osmolyte, distinguishing it from other glucosyl derivatives that may have different biological functions or reactivities .
2-O-(β-D-Glucosyl)glycerol (C₉H₁₈O₈) is a heteroside composed of a β-D-glucopyranosyl residue covalently linked to the second carbon of glycerol via a glycosidic bond. The molecule features five stereocenters: four in the glucopyranose ring (C2, C3, C4, C5) and one in the glycerol moiety (C2). The β-anomeric configuration is defined by the axial orientation of the hydroxyl group on the anomeric carbon (C1) of glucose, contrasting with the equatorial position in α-anomers.
The glycerol backbone adopts a linear conformation, with the hydroxyl groups at C1 and C3 positioned in a staggered arrangement, while the glycosidic oxygen bridges to the β-D-glucose at C2. This spatial arrangement minimizes steric hindrance and optimizes solubility in polar solvents.
Key Structural Parameters
The glycosidic bond forms between the C1 oxygen of glucose and the C2 hydroxyl group of glycerol, creating a stable ether linkage. Positional isomerism arises from alternative attachment sites on glycerol:
The 2-O-isomer dominates in natural systems due to enzymatic regioselectivity during biosynthesis. Its structure confers distinct physicochemical properties, including reduced hygroscopicity compared to other isomers.
The β-form’s axial anomeric hydroxyl group increases susceptibility to enzymatic hydrolysis but enhances compatibility with plant stress-response pathways.
While direct crystallographic data for 2-O-(β-D-glucosyl)glycerol is limited, structural insights are inferred from related enzymes:
The β-anomer’s conformation likely adopts a chair-like structure for glucose, with glycerol in a gauche arrangement to accommodate steric constraints.